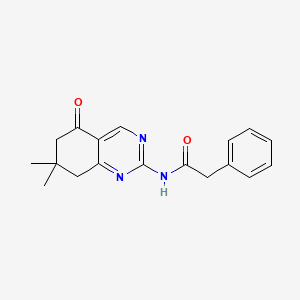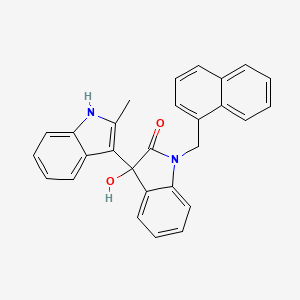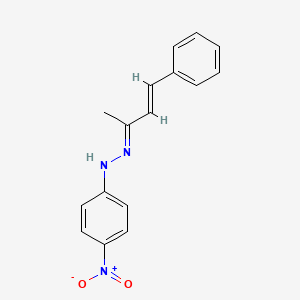![molecular formula C22H19N3O3S B11560952 N-[(1E)-1-{N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B11560952.png)
N-[(1E)-1-{N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-1-{N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide is a complex organic compound that features a combination of aromatic rings, hydrazinecarbonyl, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with thiophene-2-carboxaldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1E)-1-{N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N-[(1E)-1-{N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N’-[(1E)-1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide
- (E)-4-{2-[(2-Hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}pyridinium nitrate
Uniqueness
N-[(1E)-1-{N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H19N3O3S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[(E)-3-[(2E)-2-[(2-hydroxy-5-methylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H19N3O3S/c1-15-9-10-20(26)17(12-15)14-23-25-22(28)19(13-18-8-5-11-29-18)24-21(27)16-6-3-2-4-7-16/h2-14,26H,1H3,(H,24,27)(H,25,28)/b19-13+,23-14+ |
Clé InChI |
DBPVPGHTKGYQCR-KAVVDJPUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11560869.png)

![(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11560882.png)
![N-(4-methoxy-1,2,5-thiadiazol-3-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11560895.png)
![2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11560897.png)
![ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11560901.png)
![4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol](/img/structure/B11560902.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11560907.png)
![N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11560914.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11560918.png)
![2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol](/img/structure/B11560923.png)

![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11560926.png)
